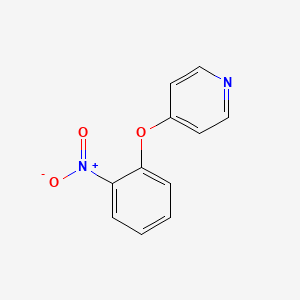

4-(2-Nitrophenoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

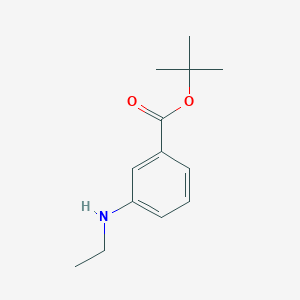

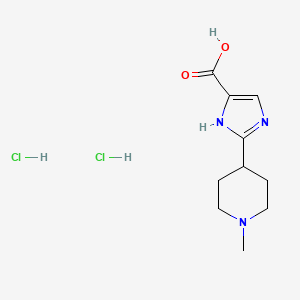

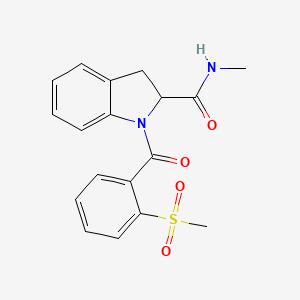

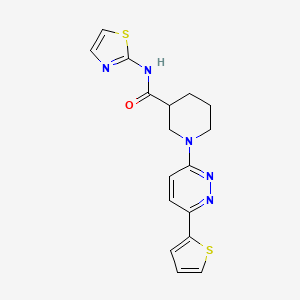

“4-(2-Nitrophenoxy)pyridine” is a chemical compound with the molecular formula C11H8N2O3 . It has a molecular weight of 216.2 . The IUPAC name for this compound is 2-nitrophenyl 4-pyridinyl ether .

Synthesis Analysis

The synthesis of nitropyridines, such as “this compound”, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction does not follow the mechanism of electrophilic aromatic substitution, but rather involves a [1,5] sigmatropic shift where the nitro group migrates from the 1- to the 3-position .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis

Nitropyridines, such as “this compound”, can undergo various reactions. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Novel Fluorescent Polyimides

Researchers have used 4-(2-Nitrophenoxy)pyridine in the synthesis of novel pyridine-containing aromatic diamine monomers. These monomers have been employed to prepare a series of pyridine-containing polyimides with high solubility in organic solvents. The resulting polyimides demonstrated excellent thermal stability and strong fluorescence intensity, making them potentially useful in various industrial applications, such as in coatings and high-performance plastics (Huang et al., 2012).

Development of Soluble Pyridine-Containing Polyimides

Another study synthesized novel soluble pyridine-containing polyimides using this compound. These polyimides exhibited good solubility in common solvents and displayed outstanding thermal and mechanical properties, making them suitable for high-temperature applications and electronic materials (Wang et al., 2007).

Application in Polymer Science

In polymer science, this compound has been used to synthesize a variety of polyimides with varying properties. These polyimides demonstrated a range of desirable characteristics, such as low water uptake, good mechanical strength, and high thermal stability, suggesting their potential use in advanced material applications (Yan et al., 2011).

Exploration in Hydrogen Bond Studies

This compound has been investigated in the context of hydrogen bonding studies. This research provides insights into the molecular interactions and structures of complexes involving pyridines, which can be relevant in the development of new materials and in understanding biological processes (Dega-Szafran et al., 1996).

Use in Kinetic Studies

The compound has also been employed in kinetic studies, such as in the investigation of the pyridinolysis of certain thiocarbonates. This research contributes to a deeper understanding of reaction mechanisms and could inform the synthesis of novel chemical compounds (Castro et al., 2004).

Zukünftige Richtungen

The future directions for “4-(2-Nitrophenoxy)pyridine” could involve its use as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The development of safer and more efficient synthesis methods, such as the use of continuous flow systems , could also be a focus of future research.

Eigenschaften

IUPAC Name |

4-(2-nitrophenoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCXYBWWBUWANL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

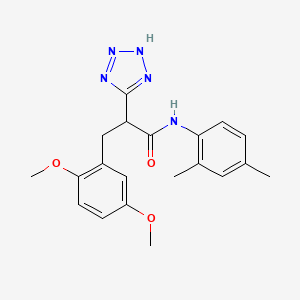

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)

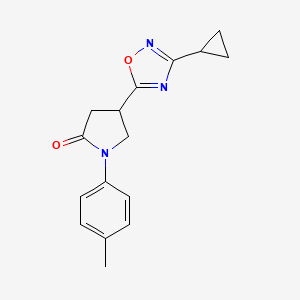

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)